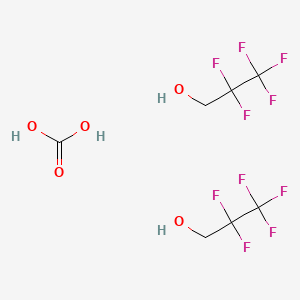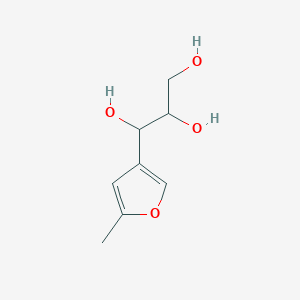
1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Propanetriol, 1-(5-méthyl-3-furanyl)-: is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a propanetriol moiety attached at the 1-position of the furan ring . It is a versatile compound with various applications in scientific research and industry.
2. Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Propanetriol, 1-(5-méthyl-3-furanyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 5-methylfurfural with glycerol under acidic conditions . The reaction typically proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods: In industrial settings, the production of 1,2,3-Propanetriol, 1-(5-méthyl-3-furanyl)- often involves the use of catalysts to enhance the reaction rate and selectivity . The reaction conditions are optimized to achieve maximum yield and purity of the product. The compound is then purified through distillation or chromatography techniques.
3. Chemical Reactions Analysis
Types of Reactions: 1,2,3-Propanetriol, 1-(5-méthyl-3-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes .
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons .
Substitution: The furan ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under controlled conditions.
Major Products:
Oxidation: Formation of 5-methyl-3-furancarboxylic acid or 5-methyl-3-furaldehyde .
Reduction: Production of 1,2,3-trihydroxypropane derivatives.
Substitution: Generation of various substituted furan derivatives.
4. Scientific Research Applications
1,2,3-Propanetriol, 1-(5-méthyl-3-furanyl)- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules .
- Employed in the development of novel catalysts and reaction intermediates .
Biology:
- Investigated for its potential antimicrobial and antioxidant properties .
- Studied for its role in enzyme inhibition and biochemical pathways .
Medicine:
- Explored for its potential use in drug development and therapeutics .
- Evaluated for its anti-inflammatory and anticancer activities .
Industry:
- Utilized in the production of polymers and resins .
- Applied in the formulation of cosmetics and personal care products .
5. Mechanism of Action
The mechanism of action of 1,2,3-Propanetriol, 1-(5-méthyl-3-furanyl)- involves its interaction with various molecular targets and pathways . The compound can bind to enzymes and receptors , modulating their activity and leading to biological effects . For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anti-inflammatory and anticancer activities .
6. Comparison with Similar Compounds
Similar Compounds:
- 1,2,3-Propanetriol, 1-(5-méthyl-2-furanyl)-
- 1,2,3-Propanetriol, 1-(5-méthyl-4-furanyl)-
- 1,2,3-Propanetriol, 1-(5-méthyl-3-thienyl)-
Comparison: 1,2,3-Propanetriol, 1-(5-méthyl-3-furanyl)- is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties . Compared to its analogs, this compound exhibits enhanced stability and reactivity in certain reactions . Its unique structure also contributes to its specific interactions with molecular targets, making it a valuable compound in various research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 5-methylfurfural with glycerol under acidic conditions . The reaction typically proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods: In industrial settings, the production of 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- often involves the use of catalysts to enhance the reaction rate and selectivity . The reaction conditions are optimized to achieve maximum yield and purity of the product. The compound is then purified through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes .
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons .
Substitution: The furan ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under controlled conditions.
Major Products:
Applications De Recherche Scientifique
1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules .
- Employed in the development of novel catalysts and reaction intermediates .
Biology:
- Investigated for its potential antimicrobial and antioxidant properties .
- Studied for its role in enzyme inhibition and biochemical pathways .
Medicine:
- Explored for its potential use in drug development and therapeutics .
- Evaluated for its anti-inflammatory and anticancer activities .
Industry:
Mécanisme D'action
The mechanism of action of 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- involves its interaction with various molecular targets and pathways . The compound can bind to enzymes and receptors , modulating their activity and leading to biological effects . For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
- 1,2,3-Propanetriol, 1-(5-methyl-2-furanyl)-
- 1,2,3-Propanetriol, 1-(5-methyl-4-furanyl)-
- 1,2,3-Propanetriol, 1-(5-methyl-3-thienyl)-
Comparison: 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties . Compared to its analogs, this compound exhibits enhanced stability and reactivity in certain reactions . Its unique structure also contributes to its specific interactions with molecular targets, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
33597-67-0 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1-(5-methylfuran-3-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C8H12O4/c1-5-2-6(4-12-5)8(11)7(10)3-9/h2,4,7-11H,3H2,1H3 |
Clé InChI |
LNQWSCLHWGILCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CO1)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Aminopropyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12304943.png)
![(2S)-4-amino-N-[(2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12304947.png)
![Cyclopentaneacetic acid, 2-[(2Z)-5-(beta-D-glucopyranosyloxy)-2-penten-1-yl]-3-oxo-, (1R,2S)-](/img/structure/B12304957.png)

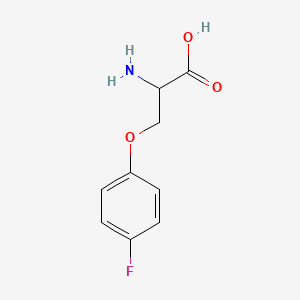
![4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride](/img/structure/B12304973.png)
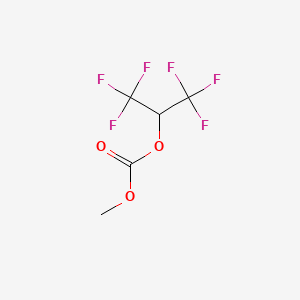
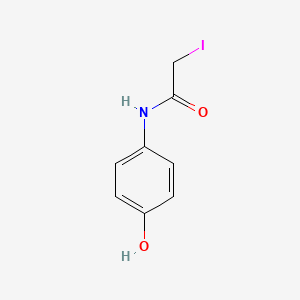
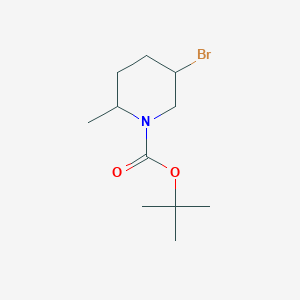
![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305022.png)
![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis](/img/structure/B12305029.png)
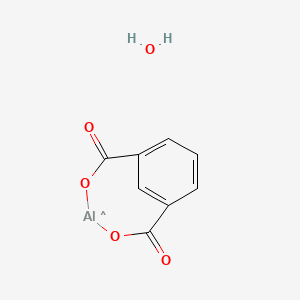
![N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)](/img/structure/B12305038.png)
